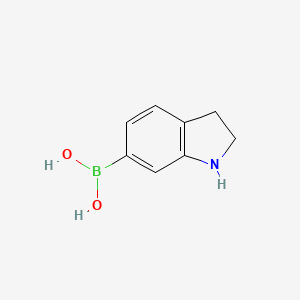

Indolin-6-ylboronic acid

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWHCRFKCLLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCN2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735458 | |

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253912-15-0 | |

| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indolin-6-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining indolin-6-ylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process starting from the commercially available 6-bromoindole. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a four-step sequence. This strategy leverages the stability and reactivity of key intermediates to ensure a reliable and scalable process. The primary stages of this synthesis are:

-

Reduction of 6-bromoindole: The aromatic indole ring is reduced to the corresponding indoline.

-

N-Protection: The indoline nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent borylation step.

-

Miyaura Borylation: The C-B bond is formed via a palladium-catalyzed cross-coupling reaction between the N-Boc-6-bromoindoline and a diboron reagent.

-

Deprotection and Hydrolysis: The Boc protecting group is removed, and the boronic acid pinacol ester is hydrolyzed to yield the final this compound.

This approach is favored due to the high yields often achieved in Miyaura borylation reactions and the stability of the Boc-protected intermediates, which facilitates purification.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Reduction of 6-Bromoindole to 6-Bromoindoline

The selective reduction of the C2-C3 double bond of the indole ring, while preserving the bromo-substituent, is a critical first step. Sodium cyanoborohydride (NaBH3CN) in acetic acid is an effective reagent for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromoindole (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of indole).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Basify the mixture to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude 6-bromoindoline can be purified by flash column chromatography on silica gel.

Step 2: N-Protection of 6-Bromoindoline

To avoid complications during the subsequent palladium-catalyzed borylation, the secondary amine of the indoline is protected with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

Reaction Setup: Dissolve 6-bromoindoline (1.0 eq) in dichloromethane (DCM) (approximately 15 mL per gram). Add triethylamine (Et3N) (1.5 eq).[2]

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq) in DCM dropwise at room temperature.[3]

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for completion by TLC.

-

Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous MgSO4.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product, 1-Boc-6-bromoindoline, is often of sufficient purity for the next step, or it can be further purified by column chromatography.[2]

Step 3: Miyaura Borylation of 1-Boc-6-bromoindoline

The core C-B bond formation is achieved through a Miyaura borylation reaction. This palladium-catalyzed process couples the aryl bromide with a diboron species.[4][5]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-Boc-6-bromoindoline (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).[4]

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (3 mol%).[6]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approximately 20 mL per gram of bromoindoline) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline.[4]

Step 4: Deprotection of Boc Group and Hydrolysis of Pinacol Ester

The final step involves the removal of the Boc protecting group and the hydrolysis of the pinacol boronate ester to the desired boronic acid. This can often be achieved in a single step using acidic conditions.

Protocol:

-

Reaction Setup: Dissolve the Boc-protected indolinylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).

-

Acid Addition: Add a 2M aqueous solution of hydrochloric acid (HCl) (4-5 eq) and stir the mixture at room temperature.

-

Reaction: Stir the reaction for 4-8 hours at room temperature, or with gentle heating (e.g., 40 °C) if the reaction is sluggish. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, adjust the pH of the solution to approximately 4-5 with a mild base (e.g., NaHCO3).

-

Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of this compound and related compounds. Yields can vary depending on the specific substrates and reaction conditions.

| Step | Transformation | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Indole Reduction | Substituted Indole | Substituted Indoline | 80-95 | General Knowledge |

| 2 | N-Boc Protection | 6-Bromoindoline | 1-Boc-6-bromoindoline | >90 | [2] |

| 3 | Miyaura Borylation | Halo-indole/indoline | Indolyl/Indolinyl boronate ester | 65-92 | [4] |

| 4 | Ester Hydrolysis | Pinacol boronate ester | Boronic acid | 80-99 | [7] |

Conclusion

The synthesis of this compound via the described four-step sequence represents a robust and adaptable methodology for researchers in the field of drug discovery and development. The protocols provided herein offer a solid foundation for the successful preparation of this valuable synthetic intermediate. Optimization of reaction conditions for specific scales and substrates may be necessary to achieve maximum yields and purity.

References

- 1. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Indolin-6-ylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indolin-6-ylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines predicted values with established experimental protocols for the characterization of boronic acids. This information is intended to support researchers in the handling, application, and further investigation of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BNO₂ | - |

| Molecular Weight | 162.98 g/mol | [1] |

| CAS Number | 1253912-15-0 | [1] |

| Melting Point | No Data Available | - |

| Boiling Point (Predicted) | 371.8 ± 52.0 °C | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| Polar Surface Area (PSA) | 52.5 Ų | [1] |

| XLogP3 (Predicted) | -0.52760 | [1] |

| pKa | No Data Available | - |

| Solubility | No Data Available | - |

For comparative context, the melting point of the related compound, 6-Indolylboronic acid (CAS 147621-18-9), is reported as 177-181 °C.[2]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of boronic acids, which can be applied to this compound.

Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the thermodynamic solubility of a compound in various solvents is the shake-flask method.[3]

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, THF)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[3]

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. An organic co-solvent may be used if aqueous solubility is low, though this will yield an apparent pKa (pKaapp).

-

Add KCl to the solution to maintain a constant ionic strength.

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a stir bar into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve.

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5][6]

General Synthesis of Indolylboronic Acids

Conceptual Workflow for the Synthesis of this compound:

Caption: Conceptual synthesis of this compound.

Suzuki-Miyaura Coupling: An Exemplary Application

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes boronic acids. The following is a representative experimental workflow for the coupling of an aryl boronic acid with an aryl halide.[6][8]

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Caption: Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While a complete, experimentally verified dataset of its physicochemical properties is not currently available in the public domain, this guide provides a solid foundation based on predicted values and established analytical protocols. The provided methodologies for determining solubility and pKa, along with the outlined synthetic and reactive workflows, offer a practical framework for researchers working with this and related boronic acids. Further experimental characterization of this compound would be a valuable contribution to the field.

References

- 1. echemi.com [echemi.com]

- 2. 6-インドリルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. mdpi.com [mdpi.com]

- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indolin-6-ylboronic Acid (CAS: 1253912-15-0)

Here is an in-depth technical guide on this compound:

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 1253912-15-0) is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. As a derivative of indoline, a common scaffold in many biologically active compounds, and featuring a boronic acid moiety, this molecule serves as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of targeted therapeutics, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the technical data, synthesis, and applications of this compound, tailored for professionals in drug discovery and development.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is provided below for easy reference.

| Property | Value |

| CAS Number | 1253912-15-0 |

| Molecular Formula | C8H10BNO2[2] |

| Molecular Weight | 162.98 g/mol |

| Purity | ≥ 96%[2] |

| Product Family | Protein Degrader Building Blocks[2] |

| Predicted Density | 1.27±0.1 g/cm³[3] |

| Predicted Boiling Point | 371.8±52.0 °C[3] |

| Predicted PSA | 52.5[3] |

| Predicted XLogP3 | -0.52760[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methodologies for the preparation of aryl and heteroaryl boronic acids. A common and effective method is the Miyaura borylation reaction.[1]

General Synthesis via Miyaura Borylation

A plausible and widely used route for the synthesis of arylboronic acids is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. For this compound, this would typically involve the borylation of 6-bromoindoline.

General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the Miyaura borylation of an aryl halide, which can be adapted for the synthesis of this compound from 6-bromoindoline.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine 6-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Hydrolysis: Purify the resulting crude pinacol ester by column chromatography. The purified ester can then be hydrolyzed to the free boronic acid using aqueous acid, followed by extraction and purification.

Applications in Drug Discovery

This compound is classified as a "Protein Degrader Building Block," highlighting its significance in the synthesis of PROTACs.[2] PROTACs are innovative therapeutic agents that facilitate the degradation of target proteins by coopting the cellular ubiquitin-proteasome system.[4][5]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound serves as a key intermediate in the synthesis of the target protein ligand. The boronic acid group is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct the desired "warhead" that binds to the protein of interest.[6][7]

Logical relationship of this compound in PROTAC synthesis.

Experimental Workflow for PROTAC Development

The development of a PROTAC using this compound involves a multi-step process from chemical synthesis to biological evaluation.

Experimental workflow for PROTAC development.

-

Cell Treatment: Plate cells and treat with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

-

Detection: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the target protein band intensity relative to the loading control indicates successful degradation.

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary application as a precursor for PROTAC "warheads" underscores its importance in the development of novel therapeutics based on targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. actascientific.com [actascientific.com]

- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to Indolin-6-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Indolin-6-ylboronic acid. This heterocyclic building block is of significant interest in medicinal chemistry, particularly in the development of targeted protein degraders.

Molecular Structure and Identification

This compound is an organic compound featuring a bicyclic indoline core with a boronic acid functional group attached at the 6-position of the benzene ring. The indoline structure is a saturated analog of indole.

Figure 1: Molecular Structure of this compound.

Chemical Identifiers

Key identifiers for this compound are summarized in the table below for unambiguous identification and database referencing.

| Identifier | Value | Citation |

| IUPAC Name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | [1] |

| CAS Number | 1253912-15-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀BNO₂ | [1][2] |

| Molecular Weight | 162.98 g/mol | [1] |

| SMILES | OB(C1=CC2=C(C=C1)CCN2)O | [3] |

| InChIKey | AKTWHCRFKCLLCJ-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The known physical and chemical properties of this compound are detailed below. It is important to note that some of these values are predicted through computational models.

Physicochemical Data

| Property | Value | Citation |

| Physical Form | Powder/Solid | |

| Purity | ≥96% (Commercially available) | [2] |

| Boiling Point | 371.8 ± 52.0 °C (Predicted) | [1] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.88 ± 0.20 (Predicted) | |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [3] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected characteristics can be inferred from its structure.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts likely in the range of 6.5-7.5 ppm. The aliphatic protons on the five-membered indoline ring (at C2 and C3) would appear further upfield, typically between 3.0 and 4.0 ppm. A broad singlet corresponding to the N-H proton and another for the B(OH)₂ protons would also be present.

-

¹³C NMR: Aromatic carbon signals are expected in the 110-150 ppm region. The carbon directly attached to the boron atom would be a key diagnostic signal. The aliphatic carbons (C2 and C3) of the indoline ring would resonate in the upfield region, typically between 25-55 ppm.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid group (~3200-3600 cm⁻¹), an N-H stretching band (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong B-O stretching bands (~1300-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 163, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

This compound is typically synthesized through the borylation of a pre-functionalized indoline core. A common and effective strategy involves a halogen-metal exchange followed by reaction with a boron electrophile.

Experimental Protocol: Proposed Synthesis from 6-Bromoindoline

This protocol describes a plausible synthetic route based on established organometallic methodologies for the preparation of arylboronic acids.

Figure 2: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 6-bromoindoline.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.

-

Borylation: After the halogen-metal exchange is complete (typically 30-60 minutes), triisopropyl borate is added dropwise, again ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature before being allowed to warm slowly to room temperature.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The layers are separated, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield pure this compound.

Key Reactivity: The Suzuki-Miyaura Coupling

This compound is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the integration of the indoline moiety into more complex molecular scaffolds.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an electrophile (e.g., an aryl or vinyl halide).

-

Transmetalation: The organic group from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Applications in Drug Development

The primary application of this compound in modern drug discovery is as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][6]

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy disease-causing proteins.[7][8][9] A PROTAC consists of three components: a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.

This compound serves as a versatile scaffold or fragment that can be elaborated into either the POI ligand or the linker component of a PROTAC. Its boronic acid functionality allows for straightforward incorporation into larger molecules via Suzuki coupling.

References

- 1. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. calpaclab.com [calpaclab.com]

- 7. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indolin-6-ylboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolin-6-ylboronic acid is a versatile synthetic intermediate that holds significant promise in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the privileged indoline scaffold, a common motif in numerous biologically active compounds, with a boronic acid moiety, which serves as a key handle for palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives. Detailed experimental protocols for key synthetic transformations are presented, alongside a summary of the biological activities of indoline-containing molecules, particularly in the context of anticancer drug discovery.

Introduction

The indoline nucleus is a core structural component of many natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. The incorporation of a boronic acid group at the 6-position of the indoline ring system creates a valuable building block for the synthesis of complex molecular architectures. The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds with a diverse array of aryl and heteroaryl partners. This capability allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available indole or indoline. A common strategy involves the preparation of a 6-haloindoline intermediate, followed by a palladium-catalyzed borylation reaction.

Synthesis of 6-Bromoindoline

A key precursor for this compound is 6-bromoindoline. This intermediate can be synthesized via two primary routes: the bromination of indoline or the reduction of 6-bromoindole.

Direct bromination of indoline can lead to a mixture of products. Therefore, a protection-bromination-deprotection sequence is often employed for better regioselectivity.

-

Step 1: Acetylation of Indoline. Indoline is first protected with an acetyl group to modulate the reactivity of the aromatic ring and the nitrogen atom.

-

Step 2: Bromination of N-Acetylindoline. The N-acetylindoline is then brominated, typically using bromine in acetic acid, to yield N-acetyl-5-bromoindoline.

-

Step 3: Hydrolysis of N-Acetyl-5-bromoindoline. The acetyl group is subsequently removed by hydrolysis under acidic or basic conditions to afford 5-bromoindoline.

An alternative route involves the reduction of the pyrrole ring of 6-bromoindole.

-

Experimental Protocol: Reduction of 6-Bromoindole with Sodium Cyanoborohydride (NaBH3CN)

A solution of 6-bromoindole (1.0 eq) in glacial acetic acid is cooled to 0 °C. Sodium cyanoborohydride (3.0 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then carefully quenched by the addition of water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromoindoline.

Miyaura Borylation of 6-Bromoindoline

The conversion of 6-bromoindoline to this compound is typically achieved via a Miyaura borylation reaction, which involves the palladium-catalyzed coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The indoline nitrogen is often protected prior to this step to prevent side reactions.

-

Step 1: N-Protection of 6-Bromoindoline. The nitrogen of 6-bromoindoline is protected, for example, as a tert-butyloxycarbonyl (Boc) derivative by reacting it with di-tert-butyl dicarbonate (Boc₂O).

-

Step 2: Miyaura Borylation. The N-protected 6-bromoindoline is then subjected to Miyaura borylation conditions.

-

Step 3: Deprotection and Hydrolysis. The protecting group is removed, and the resulting boronic ester is hydrolyzed to the boronic acid.

-

Generalized Experimental Protocol: Miyaura Borylation of N-Boc-6-bromoindoline

To a solution of N-Boc-6-bromoindoline (1.0 eq) in a suitable solvent such as 1,4-dioxane are added bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and a base such as potassium acetate (KOAc) (3.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and subjected to acidic or basic hydrolysis to afford this compound. Purification is typically achieved by recrystallization or column chromatography.

Synthesis Workflow:

Chemical Properties and Data

This compound is a stable, solid compound that is amenable to a variety of chemical transformations.

| Property | Value |

| CAS Number | 1253912-15-0 |

| Molecular Formula | C₈H₁₀BNO₂ |

| Molecular Weight | 162.98 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, and DMF. |

Applications in the Synthesis of Derivatives

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the 6-position of the indoline ring and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of novel indoline derivatives.

-

Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

In a reaction vessel, this compound (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq), and a base (e.g., aqueous sodium carbonate solution, 2.0 eq) are combined in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated to reflux under an inert atmosphere for several hours. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling Workflow:

Biological Activities of Indoline Derivatives

Indoline and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. A number of indoline-containing compounds have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it an attractive target for cancer therapy. Several indole and indoline derivatives have been shown to modulate this pathway.[1][2]

PI3K/Akt/mTOR Signaling Pathway:

Kinase Inhibitory Activity

Derivatives of the indoline scaffold have been identified as potent inhibitors of various other kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The following table summarizes the inhibitory activities of some representative indoline-based kinase inhibitors. It is important to note that these are not direct derivatives of this compound but belong to the broader class of bioactive indoline compounds.

| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |

| Quinazoline-2-indolinone Derivative | PI3Kα | 9.11 nM | [1] |

| Quinazoline-2-indolinone Derivative | PI3Kβ | 95.75 nM | [1] |

| Quinazoline-2-indolinone Derivative | PI3Kγ | 154.7 nM | [1] |

| Quinazoline-2-indolinone Derivative | PI3Kδ | 341.9 nM | [1] |

| Indolo[2,3-c]quinolin-6-one | Haspin | 1 nM | [3] |

| Indolo[2,3-c]quinolin-6-one | Haspin | 2 nM | [3] |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions provide a powerful platform for the creation of diverse libraries of 6-substituted indoline derivatives. The established biological importance of the indoline scaffold, particularly in the development of kinase inhibitors for cancer therapy, underscores the potential of this compound and its derivatives as promising leads in drug discovery programs. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to yield novel molecules with significant therapeutic and technological value.

References

- 1. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthesis of Indolin-6-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indolin-6-ylboronic acid (CAS No. 1253912-15-0) is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indoline scaffold into complex molecules. Its utility in the synthesis of kinase inhibitors and other biologically active compounds has led to a growing interest in its commercial availability and efficient synthetic routes. This technical guide provides a comprehensive overview of the commercial landscape for this compound and details a plausible synthetic pathway for its preparation.

Physicochemical Properties

| Property | Value |

| CAS Number | 1253912-15-0 |

| Molecular Formula | C₈H₁₀BNO₂ |

| Molecular Weight | 162.98 g/mol |

| Synonyms | (2,3-Dihydro-1H-indol-6-yl)boronic acid, B-(2,3-Dihydro-1H-indol-6-yl)boronic acid |

Commercial Availability

This compound is available from a range of chemical suppliers, catering to research and development needs. The purity, pricing, and lead times can vary significantly between suppliers. Below is a summary of representative commercial sources. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Lead Time |

| A2B Chem | AA30406 | 95% | 100 mg | $186.00 | In Stock |

| 95% | 250 mg | $293.00 | In Stock | ||

| 95% | 1 g | $837.00 | In Stock | ||

| 95% | 5 g | $3,321.00 | In Stock | ||

| BLD Pharm | BD235439 | >95% | - | Inquiry | - |

| Chemsence | CS-0094770 | 98% | 100 mg | $150.00 | - |

| 98% | 250 mg | $230.00 | - | ||

| 98% | 1 g | $580.00 | - | ||

| CP Lab Safety | - | min 96% | 1 g | $974.25 | - |

| CHEMLYTE SOLUTIONS CO.,LTD | - | Industrial Grade | - | Inquiry | Average 20 days |

Synthetic Pathway and Experimental Protocol

Proposed Synthetic Route: Miyaura Borylation of 6-Bromoindoline

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed borylation of 6-bromoindoline with a boronating agent such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting pinacol ester.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

6-Bromoindoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Indoline-6-ylboronic acid pinacol ester.

-

Purification of Intermediate (Optional but Recommended): The crude pinacol ester can be purified by flash column chromatography on silica gel.

-

Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g., tetrahydrofuran/water). Add 1 M hydrochloric acid and stir vigorously at room temperature for 2-4 hours, or until hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation of Final Product: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.

Logical Workflow for Procurement or Synthesis

For researchers requiring this compound, a decision between direct purchase and in-house synthesis is necessary. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for obtaining this compound.

Conclusion

This compound is a commercially accessible building block crucial for various applications in drug discovery. For researchers requiring this compound, several suppliers offer it in various purities and quantities. In situations where commercial sources are not ideal due to cost or availability, in-house synthesis via Miyaura borylation of 6-bromoindoline presents a viable and well-established alternative. The provided experimental protocol offers a solid foundation for its successful preparation in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific laboratory setup and reagent quality.

Indolin-6-ylboronic Acid: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Indolin-6-ylboronic acid, also known as B-(2,3-Dihydro-1H-indol-6-yl)boronic acid, is a specialty chemical often used as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] While experimentally determined physical and chemical data are limited, predicted values provide a baseline for handling procedures.

| Property | Value | Source |

| CAS Number | 1253912-15-0 | [1] |

| Molecular Formula | C₈H₁₀BNO₂ | [1] |

| Molecular Weight | 162.98 g/mol | |

| Purity | Typically ≥96% | [1] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | |

| Predicted Boiling Point | 371.8 ± 52.0 °C | |

| Storage Temperature | 2-8°C, in a dry, dark place |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not consistently available. However, based on the known hazards of similar arylboronic acids, such as 6-Indolylboronic acid, it is prudent to handle this compound with the assumption that it may possess the following hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements (General Recommendations):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Handling

The following protocols are based on standard practices for handling powdered chemical reagents with potential irritant properties.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory environment and procedures should be conducted to determine the appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves should be worn. Inspect gloves for any tears or perforations before each use. Wash hands thoroughly after handling, even if gloves are worn.

-

Lab Coat: A flame-resistant lab coat that fits properly should be worn and buttoned to its full length.

-

-

Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Weighing and Transfer

-

Preparation: Before handling, ensure the work area, such as a chemical fume hood, is clean and uncluttered. Locate the nearest safety shower and eyewash station.

-

Procedure: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the inhalation of dust particles. Use appropriate tools (e.g., spatulas) to handle the material.

Dissolution

-

When preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

-

Carry out all dissolution procedures in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2°C and 8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Collect all waste containing this compound in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility has been confirmed.

-

Dispose of the chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

| Exposure Type | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Wash the skin with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area.

-

Wear appropriate personal protective equipment.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Ventilate the area.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

References

Navigating the Stability of Indolin-6-ylboronic Acid: A Technical Guide for Researchers

An in-depth examination of the storage, stability, and analytical considerations for Indolin-6-ylboronic acid, a critical building block in contemporary drug discovery.

For researchers and professionals in drug development, the integrity of chemical reagents is paramount. This compound, a key structural motif in the synthesis of various therapeutic agents, including protein degrader building blocks, requires careful handling and storage to ensure its stability and reactivity.[1] This technical guide provides a comprehensive overview of the known storage conditions, potential degradation pathways, and analytical methodologies relevant to this compound and the broader class of arylboronic acids.

Storage and Handling Recommendations

Proper storage is the first line of defense in maintaining the quality of this compound. While specific, long-term stability data for this compound is not extensively published, general guidelines for arylboronic acids and available product information recommend stringent storage conditions to minimize degradation.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[2] | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against oxidation, a known degradation pathway for boronic acids.[3] |

| Moisture | Keep in a tightly sealed container in a dry environment. | Arylboronic acids are susceptible to hydrolysis of the carbon-boron bond.[3] |

| Light | Protect from light. | Although not specifically documented for this compound, photolytic stress can be a factor in the degradation of complex organic molecules.[3] |

Understanding the Stability Profile of Arylboronic Acids

The stability of arylboronic acids, including this compound, is influenced by several factors, primarily hydrolysis, oxidation, and pH. The carbon-boron bond is susceptible to cleavage under various conditions, leading to the formation of impurities that can compromise subsequent synthetic steps.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for arylboronic acids, leading to the formation of the corresponding arene (indoline in this case) and boric acid. This process can be influenced by both acidic and basic conditions.[3] The pH of the solution plays a critical role in the speciation of the boronic acid and can affect its stability.[4]

Oxidative Stability

Oxidative degradation is another significant concern for boronic acids, potentially leading to the formation of various byproducts.[3] The presence of oxygen can facilitate these degradation pathways, underscoring the importance of storage under an inert atmosphere.

Protodeboronation

A key degradation mechanism for arylboronic acids is protodeboronation, the cleavage of the C-B bond by a proton source. This reaction is highly dependent on the pH of the medium and the electronic properties of the aryl group.[4][5] The stability of the boronic acid can be significantly affected by the reaction conditions, with both acidic and basic environments potentially promoting this undesired side reaction.[4]

Analytical Methodologies for Stability Assessment

To ensure the quality and purity of this compound, robust analytical methods are essential for monitoring its stability and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common techniques employed.[3]

A significant challenge in the analysis of boronic acids is their potential for on-column degradation, particularly hydrolysis.[3][6] Method development should, therefore, focus on minimizing the residence time on the column and using appropriate mobile phases and diluents to prevent the formation of analytical artifacts.[3][7]

Table 2: Typical Analytical Techniques for Boronic Acid Stability Studies

| Technique | Purpose | Key Considerations |

| HPLC with UV Detection | Separation and quantification of the parent compound and degradation products.[3] | Method must be "stability-indicating," separating all degradants from the main peak. On-column degradation is a risk.[3] |

| UPLC-MS | Higher resolution separation with mass spectrometry for identification and structural elucidation of degradation products.[3] | Offers increased sensitivity and specificity. |

| ¹H and ¹¹B NMR Spectroscopy | Structural confirmation of the parent molecule and its degradants. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment.[3] | Provides detailed structural information. |

Experimental Protocols for Stability Assessment

The following section outlines a generalized experimental workflow for assessing the stability of an arylboronic acid like this compound.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent like acetonitrile or tetrahydrofuran to minimize pre-injection hydrolysis.[3][7]

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Incubate the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: Expose the solid material and a solution to elevated temperatures (e.g., 80°C).

-

Photolytic Stress: Expose the solid material and a solution to UV and visible light according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

-

Data Evaluation: Quantify the remaining parent compound and identify and quantify major degradation products.

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway

Based on the known reactivity of arylboronic acids, a likely degradation pathway for this compound is protodeboronation, leading to the formation of indoline.

Caption: Protodeboronation of this compound to indoline.

Conclusion

While specific stability data for this compound is limited in the public domain, a thorough understanding of the general stability characteristics of arylboronic acids provides a strong framework for its proper storage, handling, and analysis. By implementing stringent storage conditions, employing robust analytical methods to monitor purity, and being aware of potential degradation pathways, researchers can ensure the integrity of this valuable reagent in their drug discovery and development endeavors. Further stability studies specific to this compound are warranted to establish a more detailed and quantitative understanding of its degradation profile.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Home Page | BIOZOL [biozol.de]

- 3. benchchem.com [benchchem.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Indolin-6-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-6-ylboronic acid is a heterocyclic organoboron compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining the privileged indoline scaffold with the synthetically tractable boronic acid functionality, make it an important reagent for the construction of complex molecular architectures. The indoline core is a common motif in a plethora of biologically active natural products and pharmaceutical agents, imparting favorable physicochemical and pharmacological properties. The boronic acid group, on the other hand, serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

This compound is a stable, solid compound that is amenable to standard laboratory handling procedures. Its key physicochemical properties are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | (2,3-dihydro-1H-indol-6-yl)boronic acid |

| CAS Number | 1253912-15-0 |

| Molecular Formula | C₈H₁₀BNO₂ |

| Molecular Weight | 162.98 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 177-181 °C |

| Solubility | Soluble in methanol and other polar organic solvents |

Synthesis of this compound

The most common synthetic route to this compound commences with the commercially available 6-bromoindoline. The synthesis involves a three-step sequence: N-protection, lithium-halogen exchange followed by borylation, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the indoline nitrogen due to its stability and ease of removal under acidic conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 6-bromoindoline-1-carboxylate (N-Boc-6-bromoindoline)

-

To a stirred solution of 6-bromoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 6-bromoindoline.[3]

Protocol 2: Synthesis of this compound

-

Dissolve N-Boc-6-bromoindoline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.[4]

-

To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃) (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers contain the N-Boc-indolin-6-ylboronic acid ester.

-

For the deprotection step, concentrate the organic phase and dissolve the residue in a mixture of an appropriate solvent (e.g., dioxane or methanol) and aqueous acid (e.g., HCl).[5][6]

-

Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product, often by recrystallization, to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the indoline core and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of complex molecules.[2][7]

Representative Applications and Quantitative Data

This compound has been successfully employed in the synthesis of a variety of biologically active compounds. The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with this building block.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [8] |

| 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 16 | 85 | [9] |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 15 min (MW) | 92 | [8] |

| 4-Iodoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 91 | [10] |

| 3-Bromoquinoline | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | 12 | 75 | [11] |

Note: The data presented is a compilation from various sources and may represent optimized conditions for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine this compound (1.0 eq), the aryl/heteroaryl halide (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[7]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water or toluene, ethanol, and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Application in Drug Discovery: Targeting Inflammatory Pathways

The indoline scaffold is a key pharmacophore in many drug candidates due to its ability to interact with various biological targets.[12] this compound serves as a crucial starting material for the synthesis of potent and selective enzyme inhibitors. A notable example is the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid metabolic pathway that are implicated in inflammation.[13][14]

The arachidonic acid cascade is a complex signaling pathway that produces a variety of pro- and anti-inflammatory lipid mediators.[15] 5-LOX is responsible for the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[16][17] Dual inhibition of these two enzymes presents a promising therapeutic strategy for inflammatory diseases.[13]

Compounds derived from this compound have demonstrated potent dual inhibition of 5-LOX and sEH, with IC₅₀ values in the sub-micromolar range, showcasing significant anti-inflammatory effects in both in vitro and in vivo models.[13] The versatility of the Suzuki-Miyaura coupling allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Furthermore, the indoline core is a well-established scaffold for the development of kinase inhibitors.[12][18] By coupling this compound with various heteroaryl halides, medicinal chemists can access novel chemical space and develop potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

Conclusion

This compound has proven to be an invaluable building block in organic synthesis, particularly for the construction of molecules with significant therapeutic potential. Its straightforward synthesis and high reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient platform for the generation of diverse molecular libraries. The successful application of this reagent in the development of potent enzyme inhibitors, such as dual 5-LOX/sEH inhibitors and kinase inhibitors, highlights its importance in modern drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for the discovery of next-generation medicines.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Lipoxin Generation Is Related to Soluble Epoxide Hydrolase Activity in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Biological activities of indole derivatives from indolylboronic acids

An In-depth Technical Guide to the Biological Activities of Indole Derivatives from Indolylboronic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring is crucial for modulating biological activity, and indolylboronic acids have emerged as exceptionally versatile and valuable precursors for this purpose.[1][4][5] These reagents are generally stable, non-toxic, and readily available, making them ideal building blocks in modern drug discovery.[1][4][5] This technical guide provides a comprehensive overview of the synthesis of bioactive indole derivatives using indolylboronic acids, with a primary focus on their significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key synthetic and signaling pathways.

Synthesis of Bioactive Indole Derivatives from Indolylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds and is a cornerstone for synthesizing substituted indoles from indolylboronic acids.[1][6] This palladium-catalyzed reaction offers mild conditions, tolerance to a wide range of functional groups, and access to a diverse library of derivatives.[6]

Two primary strategies are employed:

-

Strategy A: Coupling of a haloindole (e.g., bromo- or iodoindole) with an aryl or vinyl boronic acid.

-

Strategy B: Coupling of an indolylboronic acid with an organic halide or triflate.[6]

The choice of strategy often depends on the commercial availability and ease of synthesis of the starting materials.[6] The general workflow for producing these derivatives is a streamlined process involving the combination of the key reactants under specific catalytic conditions.

Biological Activities and Quantitative Data

Indole derivatives synthesized from indolylboronic acid precursors exhibit a vast range of pharmacological activities. Their structural diversity allows them to interact with numerous biological targets.[2][3]

Anticancer Activity

Indole derivatives are prominent in anticancer drug research, acting through various mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[7][8]

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Indole derivatives have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Tyrosine-protein kinase Src.[9] The combination of SRC and EGFR inhibitors can induce apoptosis and potentially delay acquired resistance to chemotherapy.[9]

-

Tubulin Polymerization Inhibition: Compounds that interfere with microtubule dynamics are effective chemotherapeutic agents. Certain indole derivatives disrupt this process, leading to cell cycle arrest and apoptosis.[8]

-